molecular formula C15H14N2O B050656 Semaxanib CAS No. 194413-58-6

Semaxanib

Cat. No. B050656
M. Wt: 238.28 g/mol
InChI Key: WUWDLXZGHZSWQZ-WQLSENKSSA-N
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Description

Semaxanib is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR)2. It has been extensively studied for its potential as an antiangiogenic agent, especially in the context of tumor growth inhibition (O’Donnell et al., 2005).

Synthesis Analysis

Semaxanib has been synthesized using various methods. A notable synthesis approach involves tandem Horner-Wadsworth-Emmons/Heck procedures. This method facilitates the rapid construction of 3-alkenyl-oxindoles, a key structural motif in semaxanib, from α-halo-anilides (Lubkoll et al., 2010).

Molecular Structure Analysis

Semaxanib’s effectiveness is closely tied to its molecular structure. Its structure-activity relationship, particularly its interaction with VEGFR2, has been elucidated using 3D-QSAR, docking, and molecular dynamics simulations. These studies highlight the importance of hydrophobic pocket interactions in its mechanism of action (Muñoz et al., 2012).

Chemical Reactions and Properties

Research on semaxanib’s chemical reactions primarily focuses on its interaction with biological targets like VEGFR2. It inhibits the ATP binding to the tyrosine kinase domain of VEGFR2, thereby affecting endothelial cell migration and proliferation (2020).

Scientific Research Applications

  • Metastatic Melanoma : A phase II study evaluated the combination of semaxanib and thalidomide in patients with metastatic melanoma. The combination demonstrated anti-tumor activity in patients who had failed prior therapy, suggesting the feasibility of targeting multiple angiogenesis pathways in advanced melanoma and other malignancies (Mita et al., 2007).

  • Advanced Soft Tissue Sarcomas : Another phase II study investigated the safety and efficacy of semaxanib in patients with soft tissue sarcomas. The study found that semaxanib was relatively well tolerated but did not demonstrate significant antitumor activity against advanced soft tissue sarcoma (Heymach et al., 2004).

  • Advanced or Recurrent Head and Neck Cancers : A phase II study on patients with recurrent or metastatic head and neck cancers found that treatment with semaxanib was feasible, but objective responses were rare. This suggests the need for more potent anti-angiogenic agents in treating head and neck cancers (Fury et al., 2006).

  • Advanced Colorectal Carcinoma : A phase I study combined semaxanib with irinotecan in patients with advanced colorectal cancer. It found that both drugs could be given at full single-agent recommended doses without significant toxicity, showing signs of clinical activity (Hoff et al., 2006).

  • Solid Tumours : A phase I study incorporating dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic assessment tool found that semaxanib was well tolerated, but no reproducible changes were seen in DCE-MRI endpoints (O’Donnell et al., 2005).

  • Pulmonary Arterial Hypertension : Semaxanib was used in a study to induce pulmonary arterial hypertension in rats, contributing to research on potential treatments for this condition (Zhou et al., 2016).

  • Metastatic Renal Cell Carcinoma : There was a documented case of a patient with probable von Hippel-Lindau syndrome and metastatic renal cell cancer who had a complete radiological and metabolic response to semaxanib (Jennens et al., 2004).

Safety And Hazards

Semaxanib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semaxanib

CAS RN

194413-58-6, 204005-46-9
Record name Semaxanib
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Record name Semaxanib [USAN:INN]
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Record name Semaxanib
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Record name SU 5416
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Record name SEMAXANIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
A O'donnell, A Padhani, C Hayes, AJ Kakkar… - British journal of …, 2005 - nature.com
SU5416 (Z-3-[(2, 4-dimethylpyrrol-5-yl) methylidenyl]-2-indolinone; semaxanib) is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) 2. A Phase I …
Number of citations: 91 www.nature.com
JJ Haddad - Saudi Pharmaceutical Journal, 2012 - Elsevier
… regulators, particularly the RTK inhibitor Semaxanib, and the mechanisms associated with … of Semaxanib, especially its inefficacy and ultimate discontinuation of relevant clinical trials. …
Number of citations: 25 www.sciencedirect.com
PM Hoff, RA Wolff, K Bogaard… - Japanese journal of …, 2006 - academic.oup.com
… The small molecule tyrosine kinase inhibitor semaxanib (… toxicities (DLTs) of semaxanib given twice weekly in combination … The semaxanib dose was escalated, going from 85 to 110 mg…
Number of citations: 58 academic.oup.com
N Koide, Y Naiki, E Odkhuu, B Tsolmongyn, T Komatsu… - semaxanibinhibitor.com
A toll-like receptor 4 (TLR-4) ligand, lipopolysaccharide (LPS) not only activates expression and secretion of inflammatory cytokines, but it also often shows toxicity in monocytes. …
Number of citations: 0 semaxanibinhibitor.com
MM Mita, EK Rowinsky, L Forero, SG Eckhart… - Cancer chemotherapy …, 2007 - Springer
… and received 44 courses of semaxanib at the fixed dose of 145 … semaxanib was initiated 1 day before thalidomide in the first course, permitting the assessment of the PKs of semaxanib …
Number of citations: 54 link.springer.com
J Lubkoll, A Millemaggi, A Perry, RJK Taylor - Tetrahedron, 2010 - Elsevier
… Semaxanib, a small molecule angiogenesis signalling … sequence, iodide 15 was converted into Semaxanib 1 in a one-pot … Buoyed by the successful preparation of Semaxanib 1, we …
Number of citations: 45 www.sciencedirect.com
RR Jennens, MA Rosenthal, GJ Lindeman… - … Oncology: Seminars and …, 2004 - Elsevier
We report a case of a patient with probable von Hippel-Lindau (VHL) syndrome and metastatic renal cell cancer (RCC) who had a complete radiological and metabolic response to …
Number of citations: 38 www.sciencedirect.com
LK Martin, T Bekaii-Saab, D Serna, P Monk… - Oncology Research …, 2013 - karger.com
Background: This phase I study evaluated the safety of SU5416, a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase Flk-1, in …
Number of citations: 7 karger.com
KM Sakamoto - Idrugs: the Investigational Drugs Journal, 2001 - europepmc.org
SUGEN (owned by Pharmacia) is developing semaxanib (SU-5416), the lead in a series of small molecule inhibitors of the flk-1 tyrosine kinase receptor (flk-1 RTK), for the potential …
Number of citations: 10 europepmc.org
J Kaur, B Kaur, P Singh - Bioorganic & Medicinal Chemistry Letters, 2018 - Elsevier
… Analysis of the crystal structure of tyrosine kinase in complexation with an ATP analogue, supplemented with the molecular docking studies of semaxanib and sunitinib in the ATP …
Number of citations: 13 www.sciencedirect.com

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